

CalFluor 555 Azide: Application Notes and Protocols for Fluorescence Microscopy

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Compound of Interest

Compound Name: CalFluor 555 Azide

Cat. No.: B12371884

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Introduction

CalFluor 555 Azide is a fluorogenic dye that has emerged as a powerful tool for the specific labeling and visualization of biomolecules in fluorescence microscopy. Belonging to the CalFluor series of probes, it operates on the principle of "click chemistry," a bioorthogonal reaction that allows for the efficient and specific covalent labeling of target molecules. A key advantage of **CalFluor 555 Azide** is its fluorogenic nature; it is virtually non-fluorescent until it reacts with an alkyne-modified biomolecule, significantly reducing background noise and eliminating the need for wash steps in many applications.^{[1][2][3][4][5]} This property makes it particularly well-suited for imaging in complex biological environments, including live cells and tissues.

CalFluor 555 Azide is spectrally compatible with standard TRITC/Cy3 filter sets, with an excitation maximum around 555 nm. It is commonly used for labeling and detecting alkyne-containing biomolecules such as newly synthesized DNA (via EdU incorporation), RNA, proteins, and glycans.

Spectral and Photophysical Properties

The defining characteristic of **CalFluor 555 Azide** is its remarkable increase in fluorescence upon reacting with an alkyne. This "turn-on" mechanism is based on photoinduced electron transfer (PeT), which quenches the fluorescence of the azide form. The subsequent

cycloaddition reaction to form a triazole disrupts this quenching, leading to a dramatic enhancement in fluorescence.

Property	CalFluor 555 Azide (Unreacted)	CalFluor 555 Triazole (Post-Click)
Excitation Maximum (λ_{ex})	~555 nm	~561 nm
Emission Maximum (λ_{em})	Not Applicable	~583 nm
Quantum Yield (Φ)	Very Low	0.604
Fluorescence Enhancement	-	~35-fold

Data sourced from Shieh et al., J. Am. Chem. Soc. 2015, 137, 7145–7151.

Key Applications

- Cell Proliferation Assays: Detection of newly synthesized DNA by labeling cells with 5-ethynyl-2'-deoxyuridine (EdU) followed by click reaction with **CalFluor 555 Azide**.
- Metabolic Labeling: Visualization of newly synthesized proteins, glycans, or lipids by incorporating alkyne-modified metabolic precursors.
- Viral Tracking: Labeling of viral components to study infection pathways.
- High-Content Screening: The no-wash nature of CalFluor dyes makes them ideal for automated, high-throughput imaging applications.

Experimental Protocol: Labeling of Nascent DNA in Fixed Cells

This protocol describes the detection of newly synthesized DNA in cultured cells using EdU incorporation and a subsequent copper-catalyzed click reaction with **CalFluor 555 Azide**.

Materials:

- Cells cultured on coverslips or in imaging plates

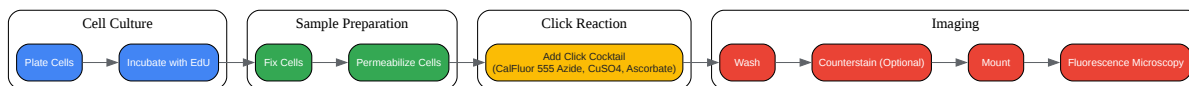
- 5-ethynyl-2'-deoxyuridine (EdU)
- **CalFluor 555 Azide**
- Fixative solution (e.g., 3.7% formaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
- Copper (II) sulfate (CuSO₄) solution (e.g., 100 mM in water)
- Reducing agent (e.g., 1 M sodium ascorbate in water, freshly prepared)
- Phosphate-buffered saline (PBS)
- DNA counterstain (e.g., DAPI or Hoechst 33342)
- Antifade mounting medium

Procedure:

- EdU Labeling of Cells:
 - Incubate cells with 10 μ M EdU in complete culture medium for the desired pulse duration (e.g., 1-2 hours) under standard cell culture conditions. The optimal EdU concentration and incubation time may vary depending on the cell type and experimental design.
- Cell Fixation:
 - Remove the EdU-containing medium and wash the cells once with PBS.
 - Add the fixative solution and incubate for 15 minutes at room temperature.
 - Wash the cells twice with PBS.
- Permeabilization:
 - Add the permeabilization buffer and incubate for 20 minutes at room temperature.

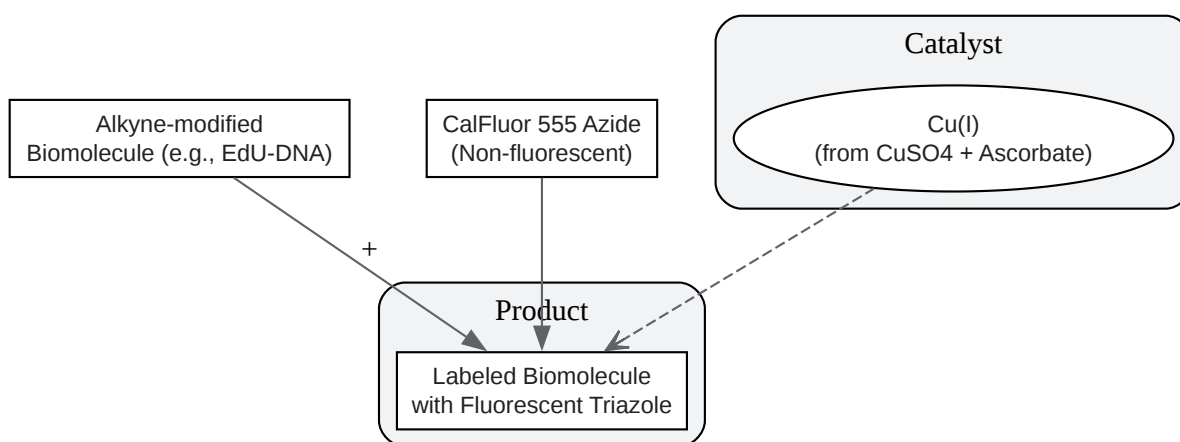
- Wash the cells twice with PBS.
- Click Reaction:
 - Prepare the click reaction cocktail immediately before use. For a 500 μ L reaction volume per coverslip, mix the following components in order:
 - 435 μ L of click reaction buffer
 - 10 μ L of 100 mM CuSO_4
 - 5 μ L of a 10 mM stock of **CalFluor 555 Azide** in DMSO
 - 50 μ L of 1 M sodium ascorbate
 - Remove the wash buffer from the cells and add the click reaction cocktail.
 - Incubate for 30 minutes at room temperature, protected from light.
- Washing and Counterstaining:
 - Remove the click reaction cocktail and wash the cells three times with PBS.
 - If desired, incubate the cells with a DNA counterstain (e.g., DAPI or Hoechst 33342) according to the manufacturer's instructions.
 - Wash the cells twice with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Image the cells using a fluorescence microscope with appropriate filters for CalFluor 555 (e.g., TRITC/Cy3 channel) and the chosen counterstain.

Visualizations



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Caption: Experimental workflow for labeling nascent DNA with EdU and **CalFluor 555 Azide**.



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Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

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